molecular formula C6H12Cl3NO B8410773 3-Amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride

3-Amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride

Cat. No. B8410773
M. Wt: 220.5 g/mol
InChI Key: ZCGFXLMKYVKFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride is a useful research compound. Its molecular formula is C6H12Cl3NO and its molecular weight is 220.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H12Cl3NO

Molecular Weight

220.5 g/mol

IUPAC Name

3-amino-1,1-dichloro-3-methylpentan-2-one;hydrochloride

InChI

InChI=1S/C6H11Cl2NO.ClH/c1-3-6(2,9)4(10)5(7)8;/h5H,3,9H2,1-2H3;1H

InChI Key

ZCGFXLMKYVKFRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)C(Cl)Cl)N.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 5-chloro-5-(dichloromethyl)-4-ethyl-4-methyl-2-trifluoromethyloxazoline hydrochloride prepared in the preceding step was dissolved in 1800 mL of methanol, 72 mL of water, and 190 mL of concentrated hydrochloric acid, warmed to 50°--C., and stirred at that temperature overnight. The crude reaction mixture was cooled and poured into an ice/water/ethyl ether mixture. The phases were separated and the ether layer was extracted once with water. The ether was saved (organic I). The combined aqueous layers were washed once with ethyl ether, and the organic layer was combined with organic I (organic II). The aqueous layer was neutralized with saturated aqueous sodium bicarbonate and extracted twice with ethyl ether. The combined ether layers were washed with water, brine, dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered through Celite™. To the resulting colorless solution was bubbled in anhydrous hydrogen chloride keeping the temperature below 20°--C. The resulting white solid was filtered and dried yielding 124.8 g of the expected 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride as a white solid. The ethyl ether filtrate was combined with organic II and concentrated in vacuo; the resulting residue (150 g) was taken in a mixture of methanol/water/concentrated hydrochloric acid and heated at 50°--C. over the weekend. The previously described workup yielded another 51 g of 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride. The total amount obtained was 175.8 g (61% yield).
Name
5-chloro-5-(dichloromethyl)-4-ethyl-4-methyl-2-trifluoromethyloxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride prepared in the preceding step was dissolved in a mixture of 80 mL methanol, 3.2 mL of water, and 8.3 mL of concentrated hydrochloric acid, warmed to 50° C. and stirred at that temperature overnight. The crude reaction mixture was cooled and poured into ice/water/ethyl ether mixture. The organic phase was extracted once with water. The combined aqueous layers were washed once with ethyl ether, neutralized with saturated aqueous sodium bicarbonate and extracted with twice with ethyl ether. The combined ether layers were then washed with water, brine, dried over anhydrous magnesium sulfate, treated with activated charcoal and filtered through celite. Anhydrous hydrogen chloride was bubbled into the resulting clear solution. The resulting white solid was filtered and dried, yielding 8.1 g 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride as a white solid. This reaction was repeated using 168.3 g (0.87 mole) of N-[3-(3-methyl-1-pentynyl)]trifluoroacetamide, 155 g (2.2 mole) of chlorine followed by acid hydrolysis to yield 99.7 g (52%) 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride (1H-NMR, (DMSO-d6) 8.95(3,bs); 7.55(1,s); 2.25-1.85(2,m); 1.65(3,s); 0.85(3,t)).
Name
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Three
Quantity
8.3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The 2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride prepared in the preceding step was dissolved in 1800 ml of methanol, 72 ml of water, and 190 ml of concentrated hydrochloric acid, warmed up to 50° C. and stirred at that temperature overnight. The crude reaction mixture was cooled down and poured into a mixture of ice/water/ethyl ether. The phases were separated and the ether layer was extracted once with water. The ether was saved (organic I). The combined aqueous layers were washed once with ethyl ether, and the organic layer was combined with organic I (organic II). The aqueous layer was neutralized with saturated aqueous sodium bicarbonate and extracted twice with ethyl ether. The combined ether layers were washed with water then brine, dried over anhydrous magnesium sulfate, treated with activated charcoal and filtered through Celite® filter agent. Anhydrous hydrogen chloride was bubbled into the filtrate while the temperature was maintained below 20° C. A white solid resulted. The white solid was filtered and dried yielding 124.8 g of the expected 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride as a white solid. The ethyl ether filtrate was combined with organic II and concentrated in vacuo The resulting residue (150 g) was taken up in a mixture of methanol/water/concentrated hydrochloric acid and heated at 50° C. for 72 hours. Filtration and drying as described above yielded another 51 g of 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride. The total amount obtained was 175.8 g (61%).
Name
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Four

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